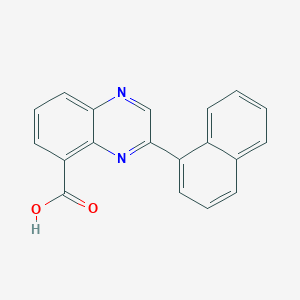

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-naphthalen-1-ylquinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEHKOVISLXFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587643 |

Source

|

| Record name | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-32-2 |

Source

|

| Record name | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, commencing with the preparation of a key intermediate, (naphthalen-1-yl)glyoxal, followed by a cyclocondensation reaction to yield the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have established them as privileged structures in drug discovery. The incorporation of a naphthalene moiety and a carboxylic acid group at specific positions on the quinoxaline ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological interactions. This guide details a reliable synthetic route to this target molecule, emphasizing experimental reproducibility and a thorough understanding of the reaction mechanisms.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the oxidation of a commercially available starting material, 1-acetylnaphthalene, to the key 1,2-dicarbonyl intermediate, (naphthalen-1-yl)glyoxal. The second step is the classical and widely utilized condensation reaction of this intermediate with 2,3-diaminobenzoic acid to construct the quinoxaline ring system.

Caption: Overall two-step synthesis of the target molecule.

Part 1: Synthesis of the Key Intermediate: (Naphthalen-1-yl)glyoxal

Reaction Mechanism: The Riley Oxidation

The mechanism of the Riley oxidation of a ketone involves several key steps. The reaction is initiated by the enol form of the ketone attacking the electrophilic selenium atom of SeO₂. This is followed by a series of rearrangements and hydrolysis steps that ultimately lead to the formation of the 1,2-dicarbonyl compound and the reduction of selenium dioxide to elemental selenium.[2]

Caption: Simplified mechanism of the Riley Oxidation.

Experimental Protocol: Synthesis of (Naphthalen-1-yl)glyoxal

Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-acetylnaphthalene (1 equivalent).

-

Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., a 95:5 v/v ratio). The volume should be sufficient to dissolve the starting material upon heating.

-

Reagent Addition: To the stirred solution, add selenium dioxide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of elemental selenium is a visual indicator of the reaction's progress.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add an equal volume of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (naphthalen-1-yl)glyoxal as a solid.

-

| Reagent/Solvent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 1-Acetylnaphthalene | 170.21 | Starting Material | Commercially available. |

| Selenium Dioxide | 110.96 | Oxidizing Agent | Highly toxic. Handle with care. |

| 1,4-Dioxane | 88.11 | Solvent | Peroxide formation risk. Use freshly opened or stabilized. |

| Water | 18.02 | Co-solvent | Aids in the hydrolysis steps of the mechanism. |

Part 2: Synthesis of this compound

With the key intermediate, (naphthalen-1-yl)glyoxal, in hand, the final step is the construction of the quinoxaline ring. This is achieved through a cyclocondensation reaction with 2,3-diaminobenzoic acid. This reaction is a classic and highly efficient method for the synthesis of quinoxalines.[3]

Reaction Mechanism: Quinoxaline Formation

The formation of the quinoxaline ring proceeds through the nucleophilic attack of the amino groups of 2,3-diaminobenzoic acid on the two carbonyl carbons of (naphthalen-1-yl)glyoxal. This is followed by a dehydration step to yield the aromatic quinoxaline ring. The reaction is typically catalyzed by a mild acid.

Caption: Simplified mechanism of quinoxaline ring formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve (naphthalen-1-yl)glyoxal (1 equivalent) in ethanol.

-

Addition of Diamine: To this solution, add a solution of 2,3-diaminobenzoic acid (1 equivalent) in ethanol.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

-

Add cold water to the concentrated mixture to induce precipitation.

-

Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

-

| Reagent/Solvent | Molar Mass ( g/mol ) | Role | Key Considerations |

| (Naphthalen-1-yl)glyoxal | 184.19 | Reactant | Synthesized in Part 1. |

| 2,3-Diaminobenzoic acid | 152.15 | Reactant | Commercially available. |

| Ethanol | 46.07 | Solvent | Good solvent for both reactants. |

| Acetic Acid | 60.05 | Catalyst | Facilitates the condensation and dehydration steps. |

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for the preparation of this compound. By breaking down the synthesis into two manageable steps and providing detailed experimental protocols, this document serves as a valuable resource for researchers. The key to this synthesis is the successful preparation of the (naphthalen-1-yl)glyoxal intermediate via the Riley oxidation, a powerful tool in organic synthesis. The subsequent cyclocondensation is a robust and high-yielding reaction. Adherence to the described procedures and safety precautions will enable the successful synthesis of this valuable quinoxaline derivative for further investigation in various scientific disciplines.

References

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 212. Fission of the substituted-malonic ester grouping by selenium dioxide. Journal of the Chemical Society (Resumed), 1875-1883.

- Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25.

- Young, R. M., & Davies-Coleman, M. T. (2011). Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals. Tetrahedron Letters, 52(32), 4036-4038.

- More, D. H., & Bhalvankar, R. B. (2014). Synthesis of novel aryl quinoxaline derivatives by new catalytic methods. Journal of Saudi Chemical Society, 18(5), 517-523.

- Amaya-García, F., & Unterlass, M. M. (2022).

- Sarvari, M. H., & Sharghi, H. (2004). Zinc oxide (ZnO) catalyzes a rapid Friedel−Crafts acylation of various aromatic compounds with acid chlorides in solvent-free conditions at room temperature. The Journal of Organic Chemistry, 69(20), 6953-6956.

-

PubChem. (n.d.). 1-Acetylnaphthalene. Retrieved from [Link]

- Google Patents. (1934). US1955890A - Oxidation of organic compounds.

- Mąkosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 160. Reactions of carbanions with selenium dioxide. A new synthesis of α-dicarbonyl compounds. The Journal of Organic Chemistry, 52(16), 3660-3661.

-

Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a therapeutic agent, particularly in oncology. Drawing parallels from structurally related compounds and the broader class of quinoxaline-based agents, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic promise of this molecule.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a fused bicyclic heteroaromatic compound composed of a benzene ring and a pyrazine ring, is a privileged structure in drug discovery.[1] The inherent chemical features of the quinoxaline nucleus, including its aromaticity, planarity, and the presence of nitrogen atoms that can act as hydrogen bond acceptors, allow for diverse interactions with biological targets. This has led to the development of a wide array of quinoxaline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3]

In the realm of oncology, quinoxaline derivatives have demonstrated significant potential by targeting various hallmarks of cancer. They have been shown to act as inhibitors of crucial signaling pathways, such as those involving protein kinases like VEGFR, PDGFR, and EGFR, which are often dysregulated in cancer.[4] Furthermore, some quinoxaline-containing compounds have been found to interfere with DNA synthesis and repair mechanisms, induce apoptosis, and modulate the tumor microenvironment.[5][6] The structural versatility of the quinoxaline scaffold allows for fine-tuning of its pharmacological profile through the introduction of various substituents, making it a highly attractive platform for the design of novel anticancer agents.[4]

This guide specifically delves into the chemical and potential biological characteristics of this compound, a molecule that combines the established quinoxaline core with a bulky, lipophilic naphthalene moiety and a carboxylic acid group, suggesting a unique profile for biological interactions and potential therapeutic applications.

Physicochemical Properties and Structural Elucidation

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₂N₂O₂ |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 904818-32-2 |

| Predicted LogP | 4.2 (Increased lipophilicity due to the naphthalene moiety) |

| Predicted Solubility | Low in water, soluble in organic solvents like DMSO and DMF |

| Predicted pKa | ~4-5 (due to the carboxylic acid group) |

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest the following characteristic spectroscopic signatures:

-

¹H NMR: The spectrum would be complex, with distinct aromatic proton signals from the quinoxaline and naphthalene ring systems. The protons on the quinoxaline core would appear in the downfield region, typically between 7.5 and 9.0 ppm. The seven protons of the naphthalen-1-yl group would also resonate in the aromatic region. The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), depending on the solvent.

-

¹³C NMR: The spectrum would show 19 distinct carbon signals. The quaternary carbons of the quinoxaline and naphthalene rings, as well as the carbonyl carbon of the carboxylic acid (around 165-175 ppm), would be characteristic features.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the quinoxaline and naphthalene rings in the 1450-1620 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.

-

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z of 300.31. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and fragmentation of the naphthalene ring.

Synthesis of this compound

The most common and efficient method for the synthesis of quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7] For the synthesis of this compound, the logical precursors would be 3,4-diaminobenzoic acid and 1-(naphthalen-1-yl)ethane-1,2-dione.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for similar quinoxaline syntheses.

Step 1: Preparation of 1-(Naphthalen-1-yl)ethane-1,2-dione

This intermediate can be prepared from 1-acetylnaphthalene through oxidation.

-

Materials: 1-acetylnaphthalene, selenium dioxide (SeO₂), dioxane, water.

-

Procedure: a. Dissolve 1-acetylnaphthalene in a minimal amount of hot dioxane. b. Add a stoichiometric amount of selenium dioxide to the solution. c. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. d. After completion, filter the hot solution to remove selenium metal. e. Cool the filtrate and add water to precipitate the product. f. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 1-(naphthalen-1-yl)ethane-1,2-dione.

Step 2: Condensation to form this compound

-

Materials: 3,4-diaminobenzoic acid, 1-(naphthalen-1-yl)ethane-1,2-dione, ethanol or acetic acid.

-

Procedure: a. Dissolve equimolar amounts of 3,4-diaminobenzoic acid and 1-(naphthalen-1-yl)ethane-1,2-dione in ethanol or glacial acetic acid. b. Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC. c. Upon completion, cool the reaction mixture to room temperature. d. The product will precipitate out of the solution. e. Filter the solid product, wash with cold ethanol, and dry under vacuum. f. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Caption: Experimental workflow for synthesis.

Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is scarce, the known activities of related compounds provide a strong basis for predicting its therapeutic potential, particularly as an anticancer agent.

Rationale for Anticancer Potential

A structurally similar compound, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, has been identified as a potential antineoplastic agent with selective cytotoxicity against various cancer cell lines.[8] This suggests that the naphthalen-1-yl moiety at the 3-position of the quinoxaline core may be a key pharmacophore for anticancer activity. The bulky and lipophilic nature of the naphthalene group could facilitate interactions with hydrophobic pockets in target proteins, such as the ATP-binding site of kinases.

The carboxylic acid group at the 5-position introduces a polar, ionizable functional group, which could modulate the pharmacokinetic properties of the molecule, such as solubility and cell permeability. It could also serve as a key interaction point with target proteins through hydrogen bonding or ionic interactions.

Potential Mechanisms of Action

Based on the extensive research on quinoxaline derivatives in oncology, several potential mechanisms of action can be postulated for this compound:

-

Kinase Inhibition: Many quinoxaline derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4] The planar aromatic structure of the quinoxaline-naphthalene core could mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.

-

Induction of Apoptosis: Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the molecule could potentially intercalate into the DNA double helix, leading to DNA damage and cell cycle arrest. Additionally, some quinoxaline derivatives have been reported to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[5]

Caption: Potential mechanisms of anticancer action.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the vast chemical space of quinoxaline derivatives. This technical guide has outlined its predicted chemical properties, a robust synthetic strategy, and a strong rationale for its potential as an anticancer agent.

Future research should focus on the following key areas:

-

Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.

-

Mechanism of Action Studies: If significant anticancer activity is observed, further studies should be conducted to elucidate its precise mechanism of action, including kinase inhibition assays, apoptosis assays, and DNA interaction studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the naphthalene and carboxylic acid moieties would provide valuable insights into the SAR and help in the optimization of lead compounds.

References

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (2012). PubMed. Retrieved January 18, 2026, from [Link]

-

Antiproliferative activities of the synthesized compounds against four cancer cell lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2023). OUCI. Retrieved January 18, 2026, from [Link]

-

Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2017). CSIR-NIScPR. Retrieved January 18, 2026, from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this complex heterocyclic compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this and related quinoxaline derivatives.

Introduction: The Significance of Spectroscopic Characterization

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. The specific compound, this compound, combines the quinoxaline core with a bulky naphthalene substituent and a carboxylic acid group, suggesting a potential for unique biological interactions and therapeutic applications. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, making a thorough understanding of their spectroscopic signatures essential.

This guide will provide a detailed examination of the expected NMR, IR, and Mass Spectrometry data for this compound. The causality behind spectral features will be explained, grounding the analysis in fundamental principles of spectroscopy and drawing on data from related structures.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will manifest in its spectroscopic data:

-

Aromatic Protons and Carbons: The molecule contains a quinoxaline ring system and a naphthalene ring system, both of which are rich in aromatic protons and carbons. These will give rise to a complex but interpretable series of signals in the NMR spectra.

-

Carboxylic Acid Group: The -COOH group has highly characteristic signals in both IR and NMR spectroscopy.

-

Nitrogen Heterocycle: The presence of nitrogen atoms in the quinoxaline ring influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex in the aromatic region (δ 7.0-9.5 ppm).

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The chemical shift is concentration and solvent dependent. This proton is exchangeable with D₂O.[1][2] |

| Quinoxaline Protons | 7.5 - 9.5 | Doublet, Triplet, Multiplet | 7.0 - 9.0 | The exact shifts and multiplicities will depend on the substitution pattern. Protons on the quinoxaline ring will exhibit characteristic splitting patterns. |

| Naphthalene Protons | 7.4 - 8.5 | Multiplet | 7.0 - 8.5 | The protons on the naphthalene ring will show a complex multiplet pattern due to multiple couplings. |

| H2 (Quinoxaline) | ~9.3 | Singlet | - | This proton is adjacent to a nitrogen atom and is expected to be significantly deshielded. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the carboxylic acid proton's chemical shift is solvent-dependent.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[1][2] |

| Quinoxaline Carbons | 125 - 155 | The carbons of the quinoxaline ring will appear in the aromatic region, with those bonded to nitrogen appearing at lower field. |

| Naphthalene Carbons | 120 - 135 | The carbons of the naphthalene ring will also resonate in the aromatic region. |

| Quaternary Carbons | 130 - 150 | The quaternary carbons (C3, C5, and those at the naphthalene ring junction and attachment point) will generally have weaker signals. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be needed for quantitative analysis of quaternary carbons.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The position of this band can be influenced by conjugation with the aromatic ring.[1][2] |

| C=N and C=C Stretch (Aromatic) | 1450 - 1620 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the quinoxaline and naphthalene rings. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | These absorptions are characteristic of C-H bonds on an aromatic ring.[4] |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | This band arises from the stretching of the C-O single bond in the carboxylic acid.[5] |

| O-H Bend (Carboxylic Acid) | 900 - 960 | Broad, Medium | This out-of-plane bending vibration is another characteristic feature of a carboxylic acid dimer.[5] |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 301.0977 | The protonated molecular ion is expected in positive ion mode Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The exact mass can be used to confirm the elemental composition. |

| [M-H]⁻ | 299.0820 | The deprotonated molecular ion is expected in negative ion mode ESI. |

| [M-COOH]⁺ | 255.0922 | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway. |

| [M-H₂O]⁺ | 283.0871 | Loss of water (18 Da) from the molecular ion can occur. |

Experimental Protocol for Mass Spectrometry (High-Resolution ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the accurate mass to calculate the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its characterization. The predicted NMR, IR, and Mass Spectrometry data, grounded in established scientific principles, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently identify and verify the structure of this and related quinoxaline derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.

References

- Kumar, G., Saroha, B., Kumar, R., Kumari, M., & Kumar, S. (2023). A facile and efficient one-pot three-step procedure for the preparation of 2-(1-benzofuran-2-yl)

- Cheeseman, G. W. H., & Rafiq, M. (1958). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2 (1 H)-ones and-2, 3 (1 H, 4 H)-diones with hydrazine. Recueil des Travaux Chimiques des Pays-Bas, 77(9), 842-849.

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

- Chinnasamy, R. P., et al. (2017). Synthesis of Naphthalene based Quinoxaline derivatives using surfactant and their biological applications as drugs. Oriental Journal of Chemistry, 33(4), 1856-1863.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. Retrieved from [Link]

-

IJRAR. (2018). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

- Wei Sheng Yan Jiu. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Wei Sheng Yan Jiu, 50(4), 620-624.

-

PubMed. (n.d.). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

- Ali, M. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. Quinoxaline derivatives are known for their broad spectrum of biological activities, and understanding the three-dimensional structure of this particular derivative is paramount for rational drug design and structure-activity relationship (SAR) studies. In the absence of a definitive crystal structure for the title compound, this guide integrates data from structurally related molecules, spectroscopic principles, and state-of-the-art computational modeling to elucidate its key structural features. We delve into the intricacies of its synthesis, predict its spectroscopic characteristics, and explore the critical conformational isomerism arising from the rotation about the C-C single bond connecting the naphthalene and quinoxaline ring systems.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[1][2] Derivatives of quinoxaline have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

The title compound, this compound (CAS 904818-32-2), combines three key pharmacophoric features: the quinoxaline core, a sterically demanding naphthalen-1-yl substituent, and a strategically placed carboxylic acid group.[] The naphthalene moiety can engage in π-π stacking interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor, or as a key interaction point with a biological receptor. Understanding the spatial arrangement of these groups is therefore crucial for predicting and optimizing the compound's biological activity.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a planar quinoxaline ring system linked at the 3-position to a naphthalene ring via a C-C single bond. The carboxylic acid group is attached to the 5-position of the quinoxaline core.

General Synthetic Approach

The synthesis of quinoxaline-5-carboxylic acid derivatives typically involves the condensation of a substituted 1,2-phenylenediamine with an α-keto acid or a related dicarbonyl compound. For the title compound, a plausible synthetic route would involve the reaction of 3,4-diaminobenzoic acid with 1-(naphthalen-1-yl)ethane-1,2-dione (not a commercially available precursor, would need to be synthesized, likely from 1-acetylnaphthalene) or a related α-keto acid derivative.

A general protocol for the synthesis of similar quinoxaline carboxylic acids is outlined below:

Experimental Protocol: Synthesis of Quinoxaline-Carboxylic Acids

-

Reactant Preparation: Dissolve the substituted 1,2-phenylenediamine (e.g., 3,4-diaminobenzoic acid) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Dicarbonyl Compound: To the stirred solution, add an equimolar amount of the α-dicarbonyl compound.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired quinoxaline carboxylic acid.

Caption: Workflow for computational conformational analysis of the target molecule.

Implications for Drug Development

The conformational flexibility of this compound has profound implications for its potential as a drug candidate.

-

Receptor Binding: The preferred conformation will determine how the molecule fits into the binding pocket of a target protein. A rigid conformation might lead to high-affinity binding, while a more flexible molecule could adapt to different binding sites.

-

Physicochemical Properties: The molecular conformation influences properties such as solubility and membrane permeability. A more compact conformation may have different solubility characteristics compared to an extended one.

-

Structure-Activity Relationship (SAR): Understanding the stable conformers is essential for interpreting SAR data. It allows researchers to rationalize why certain structural modifications lead to changes in biological activity.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. While a definitive experimental structure remains to be determined, a combination of synthetic knowledge, spectroscopic predictions, and computational modeling provides a robust framework for understanding this important molecule. The key takeaway is the likely non-planar conformation arising from steric hindrance between the naphthalene and quinoxaline moieties. The computational workflows outlined herein offer a powerful approach to further investigate its conformational landscape and guide future drug discovery efforts centered on this promising chemical scaffold.

References

-

El-Gendy, M. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(7), 1481-1485. [Link]

-

Hassan, A. S. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry of Heterocyclic Compounds, 50(4), 493-531. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-677. [Link]

-

Saeed, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(21), 6480. [Link]

-

Ben Fathallah, M., et al. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2022(2), M1382. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. [Link]

-

Zaki, R. M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]

-

Zaky, H., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(19), 6271. [Link]

-

Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Zhi, Y., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104. [Link]

-

Zhdankin, V. V., et al. (2011). 8-(Naphthalen-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2522. [Link]

Sources

An In-Depth Technical Guide to 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(naphthalen-1-yl)quinoxaline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number and IUPAC name, and presents a plausible synthetic route based on established methodologies for quinoxaline synthesis. Furthermore, it explores the physicochemical properties of this class of compounds and discusses their potential therapeutic applications, drawing on the known biological activities of structurally related quinoxaline derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Chemical Identity and Nomenclature

-

Compound Name: this compound

-

CAS Number: 904818-32-2

-

IUPAC Name: this compound

-

Molecular Formula: C₁₉H₁₂N₂O₂

-

Molecular Weight: 300.31 g/mol

-

Chemical Structure:

Caption: 2D structure of this compound.

Introduction to Quinoxaline Scaffolds in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoxaline core, which consists of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents. These compounds are known to exhibit a broad spectrum of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The diverse pharmacological profile of quinoxalines stems from their ability to interact with various biological targets, making them a privileged structure in modern drug discovery. The incorporation of different substituents onto the quinoxaline ring system allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Scheme

The synthesis would likely proceed via the reaction of 3,4-diaminobenzoic acid with 1-(naphthalen-1-yl)ethane-1,2-dione (not a commercially available precursor, would need to be synthesized, likely from 1-acetylnaphthalene). A more practical approach would involve the reaction of 3,4-diaminobenzoic acid with 2-oxo-2-(naphthalen-1-yl)acetaldehyde.

Sources

The Ascendance of a Scaffold: A Technical Guide to the Discovery and Evolution of Quinoxaline-5-Carboxylic Acid Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and therapeutic applications of quinoxaline-5-carboxylic acid derivatives. This document provides an in-depth exploration of the historical context, synthetic evolution, and biological significance of this crucial heterocyclic scaffold.

Introduction: The Quinoxaline Core - A Privileged Structure in Medicinal Chemistry

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its inherent aromatic and electronic properties make it a versatile building block, capable of interacting with a multitude of biological targets. This guide focuses specifically on the quinoxaline-5-carboxylic acid framework, a substructure that has garnered significant attention for its therapeutic potential, particularly in the realm of antimicrobial agents. We will delve into the historical milestones, dissect the nuances of its synthesis, and illuminate the structure-activity relationships that govern its biological efficacy.

A Historical Perspective: From Classic Synthesis to a Scaffold of Interest

The journey of quinoxaline chemistry began in 1884 with the pioneering work of Körner and Hinsberg, who first reported the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction, often referred to as the Hinsberg synthesis, laid the groundwork for the exploration of this heterocyclic system.

While the broader family of quinoxalines quickly found applications in dyes and other materials, the specific focus on quinoxaline-5-carboxylic acid and its derivatives as potential therapeutic agents is a more recent development. The impetus for this focus arose from the continual search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The incorporation of a carboxylic acid group at the 5-position of the quinoxaline ring system was found to be a key structural feature for potent biological activity.

The Synthetic Blueprint: Crafting the Quinoxaline-5-Carboxylic Acid Core

The synthesis of quinoxaline-5-carboxylic acid derivatives primarily relies on the classic cyclocondensation reaction. The key starting material is a substituted o-phenylenediamine, specifically 2,3-diaminobenzoic acid or its ester derivatives.

Core Synthesis: The Hinsberg Reaction Revisited

The foundational method for constructing the quinoxaline-5-carboxylic acid scaffold involves the reaction of methyl 2,3-diaminobenzoate with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives. This acid-catalyzed condensation proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring system.

Experimental Protocol: Synthesis of Methyl 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate [4]

-

Reactants: Methyl 2,3-diaminobenzoate, Oxalic acid monohydrate.

-

Procedure:

-

A mixture of methyl 2,3-diaminobenzoate and oxalic acid monohydrate is heated at 140°C.

-

The reaction proceeds to give methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

-

The crude product is then purified by recrystallization.

-

-

Yield: Approximately 90%.[4]

Caption: Synthesis of the core intermediate for quinoxaline-5-carboxamides.

Derivatization Strategies: Building a Library of Bioactive Molecules

The versatility of the quinoxaline-5-carboxylic acid scaffold lies in the ability to readily modify the carboxylic acid group to generate a diverse library of derivatives, primarily amides.

Experimental Protocol: Synthesis of Quinoxaline-5-carboxamides [4]

-

Chlorination: The methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is first chlorinated using a reagent such as thionyl chloride to afford the corresponding chloro compound.

-

Amidation: The chloro derivative is then reacted with a variety of primary or secondary amines in the presence of a coupling agent like pivaloyl chloride and a base such as triethylamine (Et3N) in a suitable solvent like DMF. This step yields the desired quinoxaline-5-carboxamide derivatives.

-

Purification: The final products are typically purified by extraction and recrystallization.

Caption: General workflow for the synthesis of quinoxaline-5-carboxamide derivatives.

Biological Activity and Therapeutic Potential

Quinoxaline-5-carboxylic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Their primary therapeutic application lies in their potent antibacterial properties.

Antibacterial Activity

Numerous studies have demonstrated the efficacy of quinoxaline-5-carboxamides against a range of both Gram-positive and Gram-negative bacteria.[4] The mechanism of action is believed to involve the inhibition of DNA-directed RNA synthesis by binding to the CpG site on DNA.[4]

Table 1: Antibacterial Activity of Selected Quinoxaline-5-carboxamide Derivatives [4]

| Compound | Substituent on Amide | E. coli (MTCC 443) Inhibition Zone (mm) | P. aeruginosa (MTCC 424) Inhibition Zone (mm) | S. aureus (MTCC 96) Inhibition Zone (mm) | S. pyogenes (MTCC 442) Inhibition Zone (mm) |

| 5a | 4-Fluorophenyl | 15 | 14 | 16 | 17 |

| 5b | 3-Trifluoromethylphenyl | 16 | 15 | 17 | 18 |

| 5g | 5-Fluoro-2-methylphenyl | 15 | 16 | 18 | 17 |

| 5h | 4-Fluoro-3-methylphenyl | 16 | 15 | 17 | 18 |

| 5m | 2-Hydroxyethyl | 14 | 15 | 16 | 15 |

| 5o | Morpholine | 16 | 17 | 18 | 19 |

| 5p | Morpholinoethyl | 17 | 18 | 19 | 20 |

| Ciprofloxacin | (Standard) | 25 | 24 | 26 | 27 |

Concentration used: 25 µg/mL in DMSO

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline-5-carboxamide derivatives is significantly influenced by the nature of the substituent on the amide nitrogen.

-

Aromatic Substituents: The presence of fluoro-substituted phenyl groups on the amide nitrogen generally leads to excellent antibacterial activity.[4]

-

Cyclic and Aliphatic Chains: Incorporation of cyclic structures like morpholine or aliphatic chains, particularly those with heteroatoms, also enhances antibacterial potency.[4]

-

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents on the aromatic ring can modulate the activity, with a clear trend not yet fully elucidated, suggesting a complex interplay of electronic and steric factors.

Caption: Structure-Activity Relationship (SAR) for Quinoxaline-5-Carboxamides.

Future Directions and Conclusion

The quinoxaline-5-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The established synthetic routes provide a robust platform for the generation of diverse chemical libraries. Future research should focus on:

-

Elucidation of Precise Mechanisms of Action: While DNA binding is a proposed mechanism, further studies are needed to identify specific molecular targets and pathways.

-

Optimization of Pharmacokinetic Properties: Systematic modifications of the scaffold are required to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of Other Therapeutic Areas: While antibacterial activity is prominent, the potential of these derivatives in other areas such as antiviral, antifungal, and anticancer therapies warrants further investigation.

References

-

Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 193-199. [Link]

-

Li, Y., et al. (2021). Design, synthesis, and structure-activity relationship of novel 1,3-diphenylurea-quinoxaline compounds as potential anticancer agents. Molecules, 26(11), 3245. [Link]

-

Dong, Y., et al. (2018). Synthesis and biological evaluation of new quinoxaline derivatives containing ester and amide groups as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

-

Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7608. [Link]

-

Hassan, A. S., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

-

Gavernet, L., et al. (2011). Biological data and docking results for quinoxaline derivatives. Journal of the Serbian Chemical Society, 76(9), 1209-1220. [Link]

- Körner, W., & Hinsberg, C. (1884). Ueber die Einwirkung von o-Phenylendiamin auf 1,2-Diketone. Berichte der deutschen chemischen Gesellschaft, 17(1), 573-577.

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. [Link]

-

El-Nakkady, S. S., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2417-2438. [Link]

-

Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF. [Link]

-

Ayyad, R. R. A., et al. (2017). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

-

Chen, C., et al. (2024). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 15(1), 134-148. [Link]

-

Zhang, Y., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

-

Zhang, Y., et al. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 5, 290. [Link]

-

Liu, Z., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389951. [Link]

-

Zaitsev, A. V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1047. [Link]

-

Zaitsev, A. V., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7856. [Link]

-

Zaitsev, A. V., et al. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 27(18), 5893. [Link]

-

Nielsen, A. T., et al. (1990). Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8. The Journal of Organic Chemistry, 55(5), 1459-1464. [Link]

-

Kumar, A., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12089-12113. [Link]

-

Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. (n.d.). IJRAR.ORG. [Link]

Sources

A Technical Guide to the Theoretical Exploration of Naphthalene-Substituted Quinoxalines in Drug Discovery

Foreword: Bridging Computational Insight with Therapeutic Potential

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The strategic incorporation of a naphthalene moiety can enhance these activities through mechanisms such as increased lipophilicity, improved target binding via π-π stacking, and acting as a bioisosteric replacement for other cyclic systems.[6][7][8] This guide provides an in-depth exploration of the theoretical and computational methodologies that are pivotal in the rational design and analysis of naphthalene-substituted quinoxalines, offering researchers and drug development professionals a framework for accelerating the discovery of novel therapeutic agents. We will delve into the causality behind computational choices, providing not just the "how" but the critical "why" that underpins modern drug design.

The Foundation: Understanding Molecular Architecture with Density Functional Theory (DFT)

At the quantum level, the electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for elucidating these characteristics. It provides a robust balance between computational cost and accuracy, making it indispensable for the initial characterization of novel quinoxaline derivatives.

Core Applications of DFT in Quinoxaline Research

The primary purpose of employing DFT is to predict a molecule's behavior before committing resources to its synthesis. Key insights derived from DFT calculations include:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule, which is the foundational step for all subsequent computational analyses, including molecular docking.

-

Electronic Properties Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity.[9][10]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets.

-

Spectroscopic Prediction: Simulating vibrational (FT-IR) and NMR spectra to aid in the structural confirmation of newly synthesized compounds.[11][12]

Experimental Protocol: A Standard DFT Workflow

The following protocol outlines a typical DFT calculation for a novel naphthalene-substituted quinoxaline using the Gaussian software suite, a common platform in academic and industrial research.

Objective: To determine the optimized geometry and electronic properties of a target molecule.

Methodology:

-

Structure Preparation:

-

Draw the 2D structure of the naphthalene-substituted quinoxaline using a chemical drawing tool (e.g., ChemDraw).

-

Convert the 2D structure to a 3D model and perform an initial, rough energy minimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry.

-

-

Input File Generation:

-

Import the 3D structure into a computational chemistry software package (e.g., GaussView).

-

Set up the calculation parameters. The choice of functional and basis set is critical and is dictated by the desired accuracy and available computational resources.

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good compromise between accuracy and speed for organic molecules.[13][14]

-

Basis Set Selection: 6-311++G(d,p) is a robust basis set suitable for this class of molecules.[15][16] The "++" indicates the inclusion of diffuse functions for both heavy atoms and hydrogens (important for systems with potential non-covalent interactions), while "(d,p)" adds polarization functions to allow for more flexibility in describing bonding.

-

-

-

Execution of Calculation:

-

Submit the input file to the Gaussian program for execution. This process involves the software iteratively solving the Kohn-Sham equations until the molecule's energy is minimized, and its geometry converges.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the calculation has converged successfully by checking for the absence of imaginary frequencies.

-

Electronic Properties: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap (ΔE = ELUMO - EHOMO).

-

Visualization: Use visualization software to view the optimized 3D structure, MEP surface, and the spatial distribution of the HOMO and LUMO orbitals.

-

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Interpreting DFT Data

The quantitative outputs from DFT calculations provide predictive power for drug design.

| Parameter | Typical Value Range (eV) | Significance in Drug Design |

| EHOMO | -5.0 to -7.0 | Represents the electron-donating ability of the molecule. Higher values indicate a greater propensity to donate electrons. |

| ELUMO | -1.0 to -3.0 | Represents the electron-accepting ability. Lower values indicate a greater propensity to accept electrons. |

| ΔE (HOMO-LUMO Gap) | 3.0 to 5.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability, which can influence biological activity.[9] |

Predicting Biological Interactions: Molecular Docking Simulations

Once the stable conformation of a molecule is known, molecular docking predicts how it will bind to a specific biological target, typically a protein receptor or enzyme.[17] This in silico technique is fundamental to modern drug discovery, allowing for the rapid screening of virtual compound libraries and the generation of hypotheses about structure-activity relationships (SAR).[18][19]

The Rationale Behind Docking

For naphthalene-substituted quinoxalines, which are frequently investigated as anticancer agents, common targets include protein kinases (e.g., VEGFR-2, EGFR) and structural proteins like tubulin.[8][18][20] Docking aims to:

-

Identify Binding Poses: Determine the most favorable orientation of the ligand within the protein's active site.

-

Estimate Binding Affinity: Calculate a "docking score," typically expressed in kcal/mol, which is an estimation of the binding free energy. A more negative score suggests a stronger, more favorable interaction.

-

Elucidate Key Interactions: Visualize the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex.

Experimental Protocol: A Standard Molecular Docking Workflow

This protocol describes a typical docking study using AutoDock Vina, a widely used and validated open-source docking program.[20]

Objective: To predict the binding mode and affinity of a naphthalene-substituted quinoxaline against a target protein (e.g., β-tubulin, PDB ID: 4O2B).[20]

Methodology:

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential components, such as water molecules, co-crystallized ligands, and cofactors.

-

Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges). This step is crucial for accurately calculating electrostatic interactions.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the naphthalene-substituted quinoxaline.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the ligand to be flexible during the docking simulation.

-

-

Grid Box Definition:

-

Define a three-dimensional grid box that encompasses the active site of the protein. The size and center of this box dictate the search space for the docking algorithm. It is typically centered on the position of a known co-crystallized inhibitor.

-

-

Docking Execution:

-

Run the AutoDock Vina software, providing the prepared protein and ligand files, along with the grid box parameters.

-

The software will perform a conformational search, systematically placing the flexible ligand within the rigid receptor's active site and scoring each pose.

-

-

Results Analysis:

-

Analyze the output file, which ranks the predicted binding poses by their docking score.

-

The top-ranked pose (most negative score) is considered the most probable binding mode.

-

Visualize the ligand-protein complex using molecular graphics software (e.g., PyMOL, Discovery Studio) to identify key intermolecular interactions.

-

Caption: A generalized workflow for molecular docking simulations.

Sample Docking Data

The following table illustrates hypothetical docking results for a series of derivatives against a target kinase.

| Compound ID | Substitution on Naphthalene Ring | Docking Score (kcal/mol) | Key Interacting Residues |

| NQ-01 | None | -8.5 | LYS78, GLU91, LEU154 |

| NQ-02 | 4-Methoxy | -9.2 | LYS78, GLU91, LEU154, ASP165 (H-Bond) |

| NQ-03 | 4-Chloro | -8.9 | LYS78, GLU91, LEU154 |

| NQ-04 | 4-Nitro | -7.8 | LYS78, GLU91 |

Analysis: The methoxy-substituted compound (NQ-02) shows the best docking score, suggesting stronger binding. Visualization reveals this is due to an additional hydrogen bond with an aspartate residue, a hypothesis that can be tested via synthesis and biological assay.

Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities.[21][22] For a set of naphthalene-substituted quinoxalines, the goal of QSAR is to develop a mathematical equation that can predict the biological activity (e.g., IC50 value) of an unsynthesized compound based solely on its calculated structural properties, known as "molecular descriptors."

The Logic of QSAR

The fundamental principle is that the structural properties of a molecule determine its activity. QSAR quantifies this relationship. The process involves:

-

Descriptor Calculation: Generating a large number of numerical descriptors that describe the physicochemical properties of the molecules (e.g., molecular weight, logP, dipole moment, topological indices).[20]

-

Model Building: Using statistical methods, such as Partial Least Squares (PLS), often combined with variable selection techniques like Genetic Algorithms (GA), to select the most relevant descriptors and build a regression model.[21]

-

Model Validation: Rigorously testing the model's predictive power using both an internal test set and, ideally, an external set of compounds not used in model creation.

Protocol: A 2D-QSAR Study Workflow

Objective: To develop a predictive model for the anticancer activity of a series of quinoxaline derivatives against a specific cell line.

Methodology:

-

Dataset Curation:

-

Compile a dataset of naphthalene-substituted quinoxalines with experimentally determined biological activity data (e.g., IC50 values) against a single target or cell line.

-

Convert the activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear distribution.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically ~70-80% of the compounds) used to build the model, and a test set (~20-30%) used to validate its predictive ability.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of 2D descriptors using software like VLifeMDS or PaDEL-Descriptor.

-

-

Model Generation and Validation:

-

Using the training set, apply a statistical method (e.g., GA-PLS) to select the most significant descriptors and generate a linear regression equation.

-

Validate the model using statistical metrics:

-

r² (Coefficient of determination): Measures the goodness of fit for the training set. A value > 0.6 is generally considered good.

-

q² (Cross-validated r²): Measures the internal predictive ability of the model. A value > 0.5 is desirable.

-

pred_r² (External r²): Measures the predictive ability on the external test set. A value > 0.6 indicates a robust model.[20]

-

-

Caption: A workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

A Representative QSAR Model

A study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified a 2D-QSAR model with the following statistical validation: r² = 0.78, q² = 0.71, and pred_r² = 0.68.[20] The model identified five key molecular descriptors related to energy distribution, molecular force fields, and dipole moment as being crucial for activity.[20] Such a model provides a validated framework to computationally screen new designs before their synthesis, prioritizing candidates with the highest predicted potency.

Conclusion: From Theoretical Postulate to Therapeutic Reality

The theoretical study of naphthalene-substituted quinoxalines is a powerful, multi-faceted approach that significantly de-risks and accelerates the drug discovery pipeline. By integrating DFT, molecular docking, and QSAR, researchers can move from a novel chemical idea to a highly optimized lead candidate with a strong, data-driven rationale. DFT provides the fundamental understanding of molecular structure and reactivity. Molecular docking places these molecules into a biological context, predicting target engagement and guiding SAR. Finally, QSAR models distill these complex relationships into predictive equations, enabling the high-throughput design of next-generation compounds. The true power of these methods lies not in their individual application, but in their synergistic integration, creating a self-validating system where the predictions of one technique inform and are confirmed by the others, ultimately paving a more efficient path toward novel therapeutics.

References

-

Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. (2020). ResearchGate. Available at: [Link]

-

Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. (2017). Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (2022). Bentham Science Publishers. Available at: [Link]

-

Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives. (2021). International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

-

Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. (2024). ResearchGate. Available at: [Link]

-

Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a 1.0 M HCl Environment. (2024). ResearchGate. Available at: [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2016). PubMed Central (PMC). Available at: [Link]

-

Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed. Available at: [Link]

-

Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment. (2024). Moroccan Journal of Chemistry. Available at: [Link]

-

Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). PubMed Central (PMC). Available at: [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2023). RSC Publishing. Available at: [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2022). PubMed Central (PMC). Available at: [Link]

-

Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2022). PubMed Central (PMC). Available at: [Link]

-

Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (2024). ResearchGate. Available at: [Link]

-